N-(4-chlorophenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide
Description
N-(4-chlorophenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a heterocyclic compound featuring a pyrazolo[4,3-c]pyridine core. Key structural attributes include:
- A 3-oxo group at position 3.
- A phenyl substituent at position 2.
- A propyl chain at position 4.
- A carboxamide group at position 7, with a 4-chlorophenyl moiety attached to the amide nitrogen.
The 4-chlorophenyl group introduces electron-withdrawing properties, which may enhance binding affinity to hydrophobic pockets in biological targets .
Properties
IUPAC Name |
N-(4-chlorophenyl)-3-oxo-2-phenyl-5-propylpyrazolo[4,3-c]pyridine-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O2/c1-2-12-26-13-18(21(28)24-16-10-8-15(23)9-11-16)20-19(14-26)22(29)27(25-20)17-6-4-3-5-7-17/h3-11,13-14H,2,12H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRRDNVFXDKSDTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4-chlorophenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazolo[4,3-c]pyridine Core: This step involves the cyclization of appropriate precursors to form the pyrazolo[4,3-c]pyridine core. The reaction conditions often include the use of strong acids or bases as catalysts and elevated temperatures.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, where a suitable chlorinated aromatic compound reacts with the pyrazolo[4,3-c]pyridine core.
Addition of the Phenyl Group: The phenyl group is typically added via a Friedel-Crafts acylation reaction, which involves the use of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Propyl Chain: The propyl chain is introduced through an alkylation reaction, where a propyl halide reacts with the intermediate compound.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Industrial production methods for this compound may involve optimization of these steps to improve yield and reduce costs. This can include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
N-(4-chlorophenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The major products of oxidation include carboxylic acids and ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride. The major products of reduction include alcohols and amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorophenyl group.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the carboxamide group into carboxylic acids and amines.
Common reagents and conditions used in these reactions include strong acids or bases, elevated temperatures, and specific catalysts to facilitate the reactions.
Scientific Research Applications
N-(4-chlorophenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antitubercular agent, with studies indicating its ability to inhibit the growth of Mycobacterium tuberculosis. It is also being explored for its anti-inflammatory and anticancer properties.
Materials Science: The unique structure of the compound makes it a candidate for use in the development of novel materials with specific electronic and optical properties.
Biological Research: The compound is used in biological research to study its effects on various cellular pathways and molecular targets.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide involves its interaction with specific molecular targets and pathways. In the case of its antitubercular activity, the compound is believed to inhibit the synthesis of essential components of the bacterial cell wall, leading to cell death . The exact molecular targets and pathways involved in its anti-inflammatory and anticancer activities are still under investigation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes structural analogs and their key differences:
Substituent Effects on Physicochemical Properties
- Electron-Withdrawing vs. The 4-methylphenyl analog (923175-15-9) exhibits higher lipophilicity (logP ~3.1 vs.
- Polar Substituents :
- Steric Effects :
- The benzyl substituent (923216-25-5) adds steric bulk, which may hinder binding to compact active sites but improve selectivity for larger pockets .
Biological Activity
N-(4-chlorophenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C19H22ClN3O2. The compound features a pyrazolo[4,3-c]pyridine core structure that contributes to its biological properties. The presence of the chlorophenyl group enhances its reactivity and interaction with biological targets .
The primary mechanism of action for this compound involves its interaction with various biological targets such as enzymes and receptors. It has been shown to exhibit kinase inhibitory activity, particularly against AKT2/PKBβ, which is a critical pathway in oncogenesis . The inhibition of AKT signaling can lead to reduced cell proliferation in cancer cells, making it a potential candidate for anticancer therapies.
Anticancer Activity
Recent studies have demonstrated the compound's efficacy in inhibiting glioma cell growth. For instance, a derivative exhibiting similar structural features was found to inhibit neurosphere formation in patient-derived glioma stem cells while being relatively non-toxic to normal cells . This selectivity is crucial for developing targeted cancer therapies.
Enzyme Inhibition
The compound has also been characterized for its ability to inhibit various enzymes. In particular, it has shown promise as an inhibitor of acetylcholinesterase and urease . Such activities suggest potential applications in treating neurological disorders and infections caused by urease-producing bacteria.
Case Studies
- In Vitro Studies on Glioblastoma : A study evaluated the effects of related compounds on glioblastoma cell lines, revealing that specific derivatives could inhibit cell growth through AKT pathway modulation. Compound 4j , for example, demonstrated significant inhibitory effects on glioma cells while sparing non-cancerous cells .
- Kinase Inhibition : Another study screened various pyrazole derivatives against 139 purified kinases and identified significant activity against AKT2/PKBβ. This finding supports the hypothesis that compounds within this class can serve as effective kinase inhibitors with potential therapeutic applications in cancer treatment .
Data Table: Biological Activity Overview
| Compound | Biological Activity | Target | Effectiveness |
|---|---|---|---|
| This compound | Anticancer | AKT2/PKBβ | High |
| Related Pyrazole Derivative 4j | Inhibits glioma growth | Glioblastoma cells | High selectivity |
| Various Pyrazole Derivatives | Enzyme inhibition | Acetylcholinesterase/Urease | Moderate to strong |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
